2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide
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Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from precursors like cyanoacetamide through a series of reactions including oximation, etherification, and cyclization . The final step involves the condensation of the thiadiazole derivative with an appropriate hydrazide under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthio-1,3,4-thiadiazole: This compound shares the thiadiazole core but has different substituents, leading to distinct chemical and biological properties.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Another thiadiazole derivative with applications in medicinal chemistry.
Uniqueness
The uniqueness of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-YL)methylidene]acetohydrazide lies in its specific structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-8-13(12(2)23(11)14-6-4-3-5-7-14)10-19-20-15(24)9-16-21-22-17(18)25-16/h3-8,10H,9H2,1-2H3,(H2,18,22)(H,20,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEZZFNOPNBNNQ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)CC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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